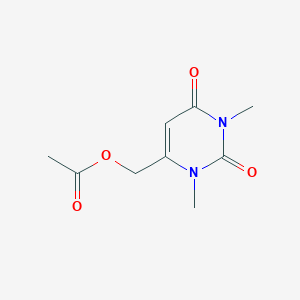![molecular formula C21H24N2O3S B5160615 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide, also known as MMTP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMTP is a piperidine derivative that has been synthesized through various methods and has shown promising results in several studies. In
作用機序
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide exerts its pharmacological effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to have a high affinity for the mu-opioid receptor, which results in the activation of downstream signaling pathways that lead to the inhibition of pain transmission and the release of endogenous opioids.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to be more potent and longer-lasting than other opioid analgesics, such as morphine and fentanyl. However, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has also been shown to have a higher potential for abuse and dependence, which has limited its clinical use.
実験室実験の利点と制限
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and long-lasting effects. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation and addiction. However, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has limitations, including its potential for abuse and dependence, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide, including the development of new analogs with improved efficacy and safety profiles, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action at the molecular level. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has the potential to be a valuable tool for the study of pain modulation and addiction, and further research is needed to fully understand its pharmacological effects and potential clinical applications.
Conclusion:
In conclusion, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide is a promising chemical compound that has shown potential applications in various scientific research fields. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been synthesized through various methods and has been studied for its pharmacological effects, including analgesia, sedation, and respiratory depression. 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has advantages and limitations for lab experiments, and future research is needed to fully understand its potential clinical applications.
合成法
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methoxybenzoyl chloride with 3-(methylthio)aniline to form 1-(4-methoxybenzoyl)-3-(methylthio)phenylamine, which is then reacted with piperidine-4-carboxylic acid to form 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide. Other methods include the reaction of 4-methoxybenzoyl chloride with piperidine-4-carboxylic acid followed by the reaction with 3-(methylthio)aniline. These synthesis methods have been optimized to produce 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide in high yields and purity.
科学的研究の応用
1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to have a significant analgesic effect in animal models of pain. In pharmacology, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In medicinal chemistry, 1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-(4-methoxybenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-18-8-6-16(7-9-18)21(25)23-12-10-15(11-13-23)20(24)22-17-4-3-5-19(14-17)27-2/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNQYUQEPFDVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)




![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
